

physicochemical properties of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

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Compound of Interest

Compound Name: (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane

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An In-depth Technical Guide to **(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane** for Researchers and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane (CAS No: 70005-89-9) is a chiral molecule of significant interest in the fields of organic synthesis, pharmaceutical development, and material science.^[1] As a derivative of (R)-glycerol, it provides a synthetically versatile platform, incorporating a key chiral center, a protected diol in the form of a stable dioxolane ring, and a reactive primary hydroxyl group. This unique combination of features makes it an invaluable starting material and intermediate for the synthesis of complex, enantiomerically pure molecules.^{[1][2]}

This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of the physicochemical properties, synthesis, handling, and applications of this important chiral building block. The insights provided herein are grounded in established technical data to empower scientists to effectively and safely leverage this compound in their research endeavors.

Molecular Structure and Chemical Identity

The structure of **(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane** is foundational to its utility. The molecule possesses a single stereocenter at the C4 position of the dioxolane ring,

defining it as the (R)-enantiomer. The dioxolane ring itself is an acetonide, serving as a robust protecting group for the 1,2-diol of the parent glycerol backbone. This protection is stable under a wide range of reaction conditions, yet can be removed under acidic conditions when desired. The primary hydroxyl group at the terminus of the ethyl side chain provides a reactive handle for a multitude of chemical transformations.

Caption: Chemical structure of **(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	70005-89-9[3]
Molecular Formula	C ₇ H ₁₄ O ₃ [1][3][4]
Molecular Weight	146.18 g/mol [3]
InChI Key	YYEZYENJAMOWHW-ZCFIWIBFSA-N
SMILES String	CC1(C)OC--INVALID-LINK--O1

| Synonyms | 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethanol, (R)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol[1][5] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for planning experiments, purification procedures, and formulation work. **(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane** is a colorless, clear liquid at room temperature.[1] Its hydroxyl group contributes to its solubility and reactivity.[1]

Table 2: Summary of Physicochemical Data

Property	Value	Source(s)
Appearance	Colorless, clear liquid	[1]
Assay Purity	≥94% to 96%	[1][4]
Boiling Point	207 °C (lit.) 98 °C / 15 mmHg (lit.)	
Density	1.045 g/mL at 25 °C (lit.) 1.027 g/mL at 25 °C (lit.)	
Refractive Index	n ₂₀ /D 1.4390 (lit.) n ₂₀ /D 1.4380 (lit.)	
Flash Point	106 °C (222.8 °F) - closed cup 100.6 °C (213.1 °F) - closed cup	

| Storage Temperature| 2-8 °C |[1] |

Note: Variations in reported values are common and can depend on the purity of the sample and the measurement conditions.

The relatively high boiling point and flash point indicate that the compound is a combustible liquid but not highly volatile under standard laboratory conditions. Its density, slightly greater than water, is also a key consideration for reaction setups and solvent extraction procedures.

Applications in Pharmaceutical and Chemical Synthesis

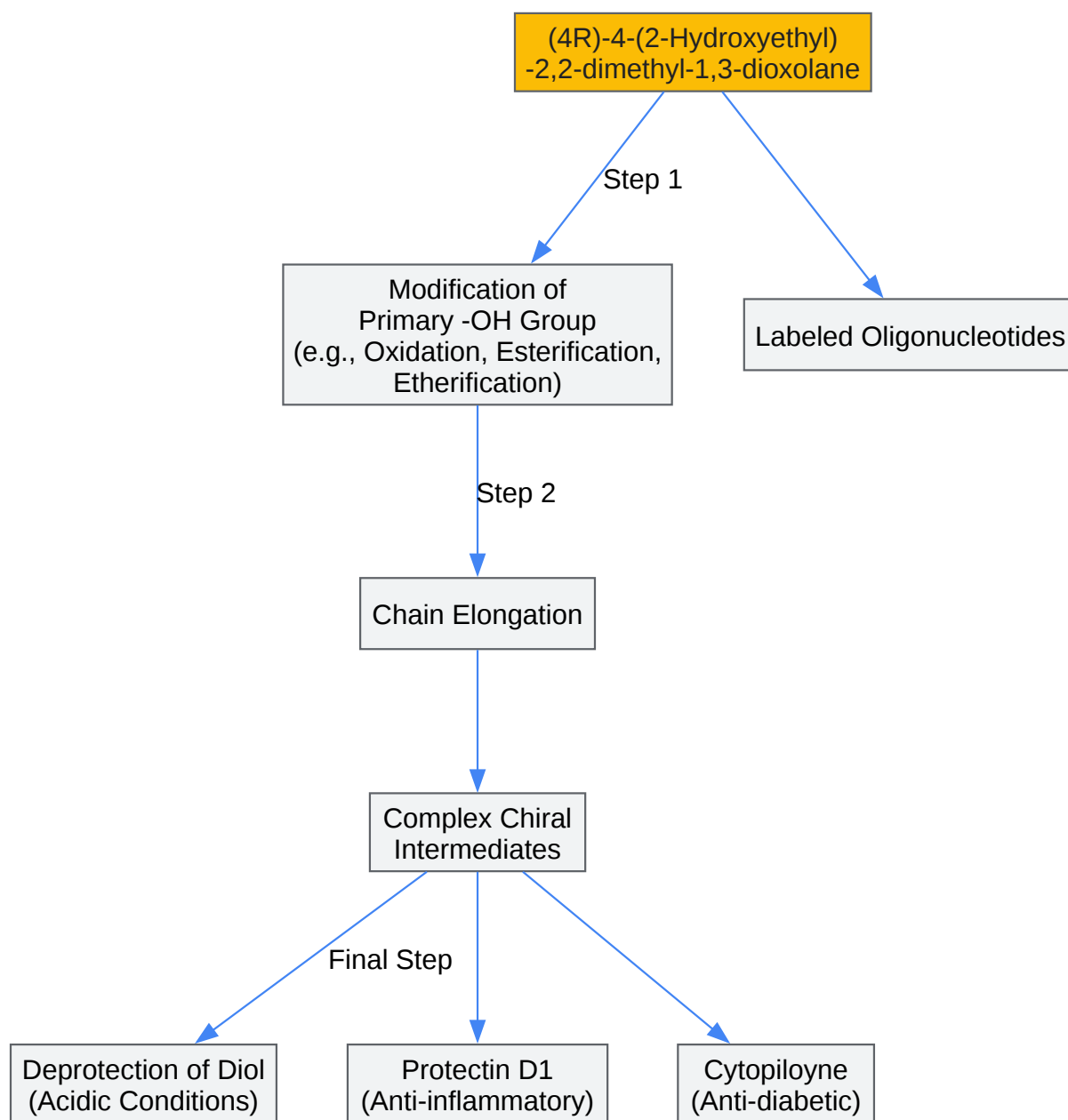
The true value of **(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane** lies in its application as a versatile chiral intermediate. Its unique structure enhances solubility and reactivity, making it an ideal candidate for drug formulation and development.[1]

Key Applications:

- **Synthesis of Bioactive Lipids:** The compound is a crucial starting material for introducing a specific chiral center during the total synthesis of complex natural products. For instance, it

has been used to selectively introduce chirality in the synthesis of protectin D1, a potent anti-inflammatory lipid mediator.[\[3\]](#)[\[4\]](#)

- **Development of Anti-Diabetic Agents:** It serves as a key fragment in the total synthesis of cytopiloyne, a polyacetylenic glucoside with anti-diabetic properties.[\[3\]](#)[\[4\]](#)
- **Preparation of Labeled Nucleotides:** The molecule is a starting material for preparing isotopically labeled compounds, such as 4-¹⁵N-amino-2-butane-1,2-diol, which is subsequently used to synthesize ¹⁵N-labeled oligodeoxynucleotides for structural and mechanistic studies.[\[3\]](#)[\[4\]](#)
- **General Organic Synthesis:** Beyond specific targets, it is widely used as a C4 chiral building block, where the protected diol and reactive alcohol can be elaborated into more complex structures.



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Caption: Synthetic utility of (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane.

Experimental Protocol: Acylation of the Primary Hydroxyl Group

This protocol provides a representative example of a common transformation involving the primary alcohol of the title compound. The acylation to form an ester is a fundamental step for further synthetic elaboration.

Objective: To synthesize 2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]ethyl acetate.

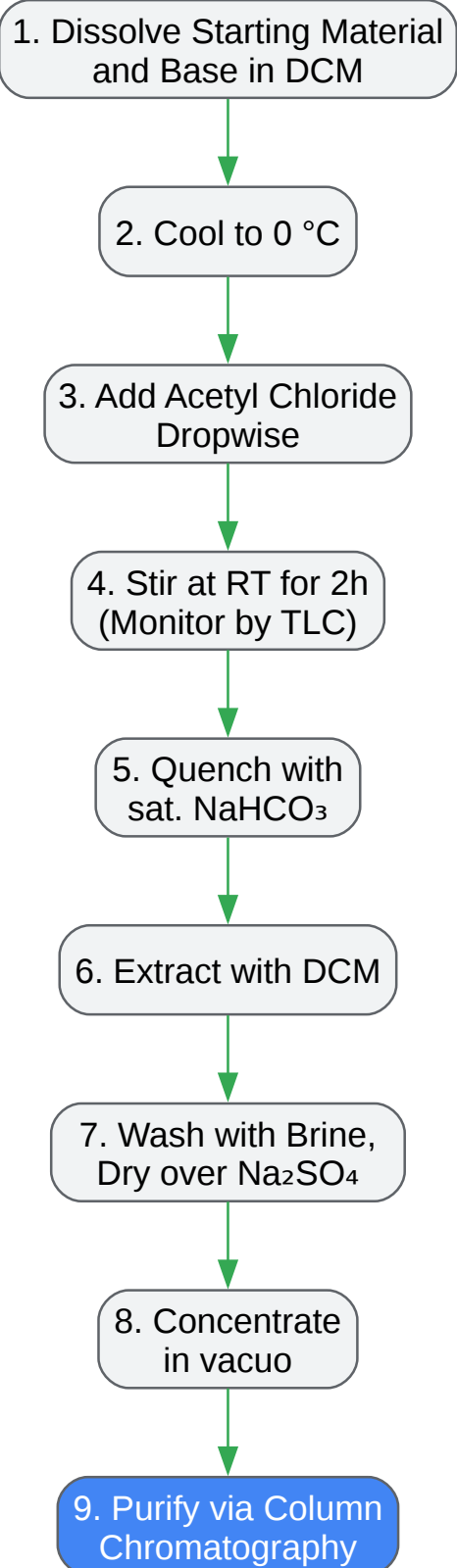
Causality and Rationale:

- **Solvent:** Dichloromethane (DCM) is chosen as it is a relatively inert, aprotic solvent that readily dissolves the starting material and reagents.
- **Base:** Triethylamine (TEA) is a mild, non-nucleophilic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
- **Acylating Agent:** Acetyl chloride is a highly reactive acylating agent that readily reacts with the primary alcohol.
- **Temperature:** The reaction is initiated at 0 °C to control the initial exothermic reaction between acetyl chloride and the alcohol, then allowed to warm to room temperature to ensure completion.
- **Workup:** The aqueous workup with saturated NaHCO₃ neutralizes any remaining acid, while the brine wash helps to remove water from the organic layer before drying.
- **Purification:** Column chromatography is the standard method for purifying small to medium-scale organic reaction products, separating the desired ester from any unreacted starting material or byproducts.

Step-by-Step Methodology:

- **Preparation:** To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add **(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane** (1.46 g, 10 mmol).
- **Dissolution:** Dissolve the starting material in anhydrous dichloromethane (20 mL).

- Addition of Base: Add triethylamine (2.1 mL, 15 mmol) to the solution.
- Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
- Acylation: Add acetyl chloride (0.85 mL, 12 mmol) dropwise to the stirred solution over 5 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO_3) solution.
- Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
- Washing & Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.



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Caption: Experimental workflow for the acylation of the primary alcohol.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety. **(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane** is classified as a substance with potential health hazards.

Table 3: GHS Safety Information

Category	Information
Signal Word	Warning
Pictograms	GHS07 (Exclamation Mark)
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Target Organs	Respiratory system

| Storage Class | 10 - Combustible liquids |

Handling Recommendations:

- Work in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, nitrile gloves, and a lab coat.
- Avoid inhalation of vapors and direct contact with skin and eyes.^[6]

- Keep away from open flames, hot surfaces, and other sources of ignition.[7]

Storage Recommendations:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]
- The recommended storage temperature is between 2-8°C.[1]
- Keep away from incompatible materials such as strong oxidizing agents and acids.[8]

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
- Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water.[7]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[7]
- Ingestion: Do NOT induce vomiting. Drink two glasses of water and consult a physician.[7]

Conclusion

(4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is a high-value chiral building block with a well-defined set of physicochemical properties. Its structural features—a fixed stereocenter, a stable diol protecting group, and a reactive primary alcohol—make it an indispensable tool for the asymmetric synthesis of complex molecules in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and responsible use in research and development.

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